N-but-3-enylpentan-1-amine

Beschreibung

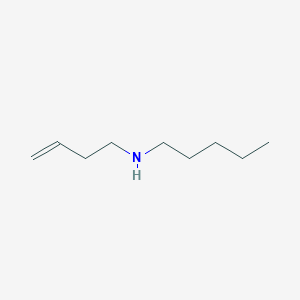

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-but-3-enylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-5-7-9-10-8-6-4-2/h4,10H,2-3,5-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTNSDYKBGRTJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N but 3 Enylpentan 1 Amine

Classical Approaches to the Synthesis of N-but-3-enylpentan-1-amine

Traditional methods for synthesizing secondary amines often rely on well-established reactions such as nucleophilic substitution and reductive amination. These techniques provide reliable pathways to the target molecule.

Amination Reactions Utilizing Pentylamine and Butenyl Halides

A primary and straightforward approach to synthesizing this compound is through the direct N-alkylation of pentylamine with a suitable butenyl halide, such as 4-bromo-1-butene (B139220) or 4-chloro-1-butene. This reaction is a classical example of a nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the nitrogen atom of pentylamine attacks the electrophilic carbon atom of the butenyl halide, displacing the halide ion.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. A common issue with this method is the potential for overalkylation, where the desired secondary amine product reacts further with the butenyl halide to form a tertiary amine. To mitigate this, reaction conditions such as temperature, solvent, and the stoichiometry of the reactants must be carefully controlled. Using an excess of the starting amine (pentylamine) can also favor the formation of the secondary amine.

| Reactant 1 | Reactant 2 | Typical Base | Common Solvents | Potential Byproduct |

| Pentylamine | 4-bromo-1-butene | K₂CO₃, Et₃N | Acetonitrile (B52724), DMF | N,N-di(but-3-enyl)pentan-1-amine (tertiary amine) |

| Pentylamine | 4-chloro-1-butene | NaHCO₃, DIPEA | THF, Ethanol | Triethylammonium halide |

Reductive Amination Strategies for this compound Precursors

Reductive amination is a versatile and widely used method for amine synthesis that avoids the overalkylation problems associated with direct alkylation. This process involves two main pathways to generate this compound:

Reaction of Pentylamine with But-3-enal: In this route, pentylamine first reacts with but-3-enal to form an intermediate imine (a compound containing a carbon-nitrogen double bond). This imine is then reduced in the same reaction vessel (a "one-pot" synthesis) to the desired secondary amine.

Reaction of But-3-en-1-amine with Pentanal: Alternatively, but-3-en-1-amine can be reacted with pentanal to form a different imine intermediate, which upon reduction, yields the same final product.

A key advantage of this method is its high selectivity. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they selectively reduce the imine intermediate without reducing the starting aldehyde. The reaction is typically performed under weakly acidic conditions, which are necessary to catalyze the formation of the imine.

| Carbonyl Compound | Amine | Common Reducing Agent | Typical pH | Key Intermediate |

| But-3-enal | Pentylamine | Sodium cyanoborohydride (NaBH₃CN) | 6-7 | N-(pentylimino)but-3-ene |

| Pentanal | But-3-en-1-amine | Sodium triacetoxyborohydride (NaBH(OAc)₃) | ~5 | N-(but-3-enylimino)pentane |

Hydroamination Pathways Towards this compound

Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon double or triple bond. For the synthesis of this compound, this could conceptually be achieved by reacting pentylamine with 1,3-butadiene. The reaction would involve the addition of the N-H bond of pentylamine across one of the double bonds of the diene.

This method is highly atom-economical as it, in theory, combines the two starting materials without generating byproducts. However, intermolecular hydroamination of unactivated alkenes and dienes is often challenging and typically requires a catalyst to proceed efficiently. Various catalysts, including those based on alkali metals, rare-earth metals, and late transition metals, have been developed to facilitate this transformation. The regioselectivity of the addition (i.e., whether the amine adds to the first or second carbon of the double bond) is a critical factor that needs to be controlled by the choice of catalyst.

Modern and Advanced Synthetic Strategies

Contemporary approaches to synthesis focus on improving efficiency, selectivity, and sustainability. These methods often employ advanced catalytic systems and adhere to the principles of green chemistry.

Catalytic Coupling Reactions for the Formation of this compound

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-nitrogen bonds. While methods like the Buchwald-Hartwig amination are famous for aryl amines, analogous catalytic systems can be applied to the synthesis of alkylamines.

For this compound, a catalytic coupling approach could involve the reaction of pentylamine with a butenyl derivative, such as a butenyl carbonate or acetate, in the presence of a palladium or ruthenium catalyst. Another advanced strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" concept. In this process, a catalyst (often ruthenium or iridium-based) temporarily removes hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with an amine, and the catalyst returns the hydrogen in the final reduction step. This allows for the coupling of amines with alcohols, which are often more environmentally friendly than alkyl halides.

| Strategy | Catalyst Type | Reactant 1 | Reactant 2 | Advantage |

| Cross-Coupling | Palladium, Nickel | Pentylamine | Butenyl Acetate | Milder conditions than classical SN2. |

| Deaminative Coupling | Ruthenium | Pentylamine | But-3-en-1-amine | High chemoselectivity, ammonia (B1221849) as the only byproduct. |

| Borrowing Hydrogen | Ruthenium, Iridium | Pentylamine | But-3-en-1-ol | Uses alcohols instead of halides, generating water as a byproduct. |

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several principles of green chemistry can be applied to the synthesis of this compound.

Atom Economy: Hydroamination is an excellent example of an atom-economical reaction, as all atoms from the starting materials are incorporated into the product.

Use of Catalysis: Catalytic reactions, such as the coupling methods described above, are preferred over stoichiometric reagents because they are more efficient and generate less waste.

Safer Solvents and Reagents: This involves replacing hazardous solvents with greener alternatives like water, ethanol, or even solvent-free conditions. For example, reductive amination can be performed in water using specific catalysts. Using reagents like alcohols in "borrowing hydrogen" syntheses is greener than using alkyl halides, which produce salt waste.

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating.

Applying these principles, a greener synthesis of this compound could involve the ruthenium-catalyzed deaminative coupling of pentylamine and but-3-en-1-amine, which is highly selective and produces only ammonia as a byproduct. Another green alternative is the direct reductive amination, which is often a one-pot reaction, minimizing waste from intermediate purification steps.

Flow Chemistry Applications in the Preparation of this compound

The continuous flow synthesis of this compound can be effectively achieved through the reductive amination of pentanal with but-3-en-1-amine. This approach involves the initial formation of an imine intermediate, which is subsequently reduced in situ to the desired secondary amine. The integration of this two-step sequence into a single continuous process is a hallmark of the efficiency of flow chemistry.

A typical flow chemistry setup for this synthesis would involve the use of a packed-bed reactor containing a heterogeneous catalyst. Solutions of pentanal and but-3-en-1-amine are continuously pumped and mixed before entering the reactor. Simultaneously, a stream of a reducing agent, such as hydrogen gas, is introduced into the reactor. The reaction mixture then flows through the heated and pressurized catalyst bed, where the reductive amination takes place. The product stream exits the reactor and can be subjected to in-line purification to isolate the this compound.

The choice of catalyst is crucial for the efficiency of the process. Supported noble metal catalysts, such as palladium on carbon (Pd/C), are commonly employed for reductive aminations due to their high activity and stability. The solid-supported nature of the catalyst is particularly advantageous in flow chemistry, as it simplifies product purification by eliminating the need for catalyst filtration, which is a common step in batch processing.

The precise control over reaction parameters afforded by flow reactors allows for the optimization of the synthesis of this compound. Key parameters that can be fine-tuned include the temperature, pressure, flow rate (which determines the residence time in the reactor), and the stoichiometry of the reactants. By carefully adjusting these parameters, it is possible to maximize the yield and purity of the final product while minimizing the formation of byproducts.

The table below presents hypothetical yet plausible research findings for the continuous flow synthesis of this compound, based on established principles of reductive amination in flow reactors.

| Entry | Catalyst | Temperature (°C) | Pressure (bar) | Residence Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5% Pd/C | 60 | 10 | 5 | 85 |

| 2 | 5% Pd/C | 80 | 10 | 5 | 92 |

| 3 | 5% Pd/C | 80 | 20 | 5 | 95 |

| 4 | 5% Pd/C | 80 | 10 | 2 | 78 |

| 5 | 10% Pd/C | 80 | 10 | 5 | 94 |

These data illustrate the influence of various reaction parameters on the outcome of the synthesis. For instance, increasing the temperature from 60°C to 80°C (Entry 1 vs. 2) leads to a significant improvement in the yield. Similarly, a higher pressure (Entry 3) can further enhance the reaction efficiency. The residence time is also a critical factor, with a shorter time (Entry 4) resulting in a lower yield due to incomplete conversion. The catalyst loading (Entry 5) can also play a role, although in this hypothetical case, the increase from 5% to 10% Pd/C offered only a marginal improvement over the optimized conditions of Entry 2.

Reactivity and Mechanistic Investigations of N but 3 Enylpentan 1 Amine

Reactions Involving the Amine Functionality of N-but-3-enylpentan-1-amine

The secondary amine group in this compound is a key center for a variety of chemical transformations, including nucleophilic attack, protonation, oxidation, and reduction.

Nucleophilic Reactivity and Derivatization Strategies

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. openstax.orglibretexts.org This inherent nucleophilicity allows the amine to react with a wide range of electrophiles. Common derivatization strategies for secondary amines involve acylation and alkylation reactions. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amide. Similarly, alkylation with alkyl halides can introduce a third substituent on the nitrogen, leading to a tertiary amine. scribd.comlibretexts.org

The reactivity of the amine can be influenced by the steric hindrance presented by the pentyl and butenyl groups. Derivatization is a common strategy in analytical chemistry to enhance the detectability of compounds. For example, derivatizing this compound with a chromophoric or fluorophoric agent can facilitate its analysis by techniques such as HPLC with UV-Vis or fluorescence detection. libretexts.org

Table 1: Expected Nucleophilic Reactions of this compound

| Reactant (Electrophile) | Product Type |

|---|---|

| Acyl Halide (e.g., Acetyl chloride) | N-acyl-N-but-3-enylpentan-1-amine (Amide) |

| Alkyl Halide (e.g., Methyl iodide) | N-methyl-N-but-3-enylpentan-1-ammonium iodide (Quaternary ammonium (B1175870) salt) |

Protonation and Basicity Studies of this compound

Like other alkylamines, this compound is a weak base and can be protonated by acids to form the corresponding ammonium salt. The basicity of an amine is quantified by the pKa of its conjugate acid. For simple secondary amines, the pKa values of their conjugate acids typically range from 10 to 11. libretexts.orglibretexts.orgalfa-chemistry.com The presence of two electron-donating alkyl groups (pentyl and but-3-enyl) is expected to increase the electron density on the nitrogen atom, making it more basic than a primary amine or ammonia (B1221849). pharmaguideline.comchemistrysteps.comlibretexts.org

The basicity of this compound can be compared to other secondary amines to estimate its pKa. The electronic effect of the distant alkene group is likely to be minimal on the basicity of the amine.

Table 2: Estimated Basicity of this compound in Comparison to Other Amines

| Amine | Structure | Expected pKa of Conjugate Acid |

|---|---|---|

| Diethylamine | (CH₃CH₂)₂NH | ~11.0 |

| This compound | CH₂(CH₂)₄NH(CH₂)₂CH=CH₂ | ~10.5 - 11.0 |

| Piperidine (B6355638) | C₅H₁₀NH | 11.12 alfa-chemistry.com |

Oxidation and Reduction Pathways of the Amine Moiety

The secondary amine functionality in this compound can undergo oxidation. Reaction with oxidizing agents such as hydrogen peroxide or peroxy acids can lead to the formation of the corresponding hydroxylamine. Further oxidation may yield a nitrone. uomustansiriyah.edu.iqlibretexts.org In some cases, oxidation can lead to the cleavage of the N-alkyl bonds, a process known as N-dealkylation. chempedia.info The presence of the double bond in the butenyl group might be susceptible to oxidation as well, potentially leading to a mixture of products depending on the oxidant used.

Secondary amines are already in a reduced state. However, the synthesis of this compound could be envisioned through the reduction of an appropriate imine or amide precursor. For example, the reductive amination of pentanal with but-3-en-1-amine would yield the target secondary amine. youtube.com

Reactions Involving the Terminal Alkene Moiety of this compound

The but-3-enyl group provides a site of unsaturation that can participate in a variety of addition and transformation reactions.

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrosilylation, Hydrohalogenation)

The terminal double bond of this compound is expected to undergo typical alkene reactions.

Hydroboration-Oxidation: Reaction with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex) followed by oxidation with hydrogen peroxide in a basic medium would be expected to yield the corresponding primary alcohol, 4-(pentylamino)butan-1-ol. This reaction typically proceeds with anti-Markovnikov regioselectivity. The amine functionality could potentially interact with the borane reagent, and thus, protection of the amine might be necessary for optimal results.

Hydrosilylation: The addition of a silicon-hydride bond across the double bond can be catalyzed by transition metals, most commonly platinum complexes. wikipedia.orgmdpi.comtum.delibretexts.org This would result in the formation of an organosilane. The regioselectivity can be controlled by the choice of catalyst and silane, but typically results in the silicon atom adding to the terminal carbon (anti-Markovnikov addition). wikipedia.orglibretexts.org

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond would be expected to proceed via a carbocation intermediate. According to Markovnikov's rule, the halogen would add to the more substituted carbon, leading to N-(4-halobutyl)pentan-1-amine. However, in the presence of radicals, anti-Markovnikov addition of HBr can occur. The amine functionality will likely be protonated under these acidic conditions.

Polymerization and Oligomerization Studies Involving the Butenyl Group

The terminal alkene of this compound can potentially undergo polymerization or oligomerization. However, a more synthetically useful transformation, particularly in the context of complex molecule synthesis, is intramolecular cyclization.

Ring-Closing Metathesis (RCM): If this compound is appropriately functionalized, for instance by acylation of the nitrogen with a group bearing another terminal alkene, it could undergo ring-closing metathesis. A more direct and relevant reaction for the parent amine is intramolecular cyclization. For example, intramolecular hydroamination, catalyzed by transition metals, could lead to the formation of a substituted pyrrolidine (B122466) or piperidine ring. nih.gov Another important intramolecular reaction is ring-closing metathesis (RCM) of a diene. If the pentyl group were replaced with another alkenyl group, RCM could be used to synthesize cyclic amines. rsc.orgnih.govwikipedia.orgorganic-chemistry.org For example, N,N-bis(but-3-enyl)amine can undergo RCM to form a seven-membered ring. While not directly applicable to this compound, this highlights a powerful strategy for related molecules. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diethylamine |

| Piperidine |

| Morpholine |

| Acetyl chloride |

| Methyl iodide |

| N-acyl-N-but-3-enylpentan-1-amine |

| N-methyl-N-but-3-enylpentan-1-ammonium iodide |

| Enamine |

| Hydroxylamine |

| Nitrone |

| Pentanal |

| But-3-en-1-amine |

| Borane |

| Hydrogen peroxide |

| 4-(pentylamino)butan-1-ol |

| Hydrogen bromide |

| Hydrogen chloride |

| N-(4-halobutyl)pentan-1-amine |

Cyclization Reactions of this compound

The presence of both an amine and a terminal alkene within the same molecule allows for intramolecular cyclization reactions, typically proceeding via aminium radical cations. These reactions are of significant interest for the synthesis of nitrogen-containing heterocyclic compounds.

The cyclization of N-alkenylamines can be initiated through various methods, including photochemical, radiolytic, and chemical oxidation. For this compound, the focus is on the formation of substituted piperidines and pyrrolidines. The regioselectivity of the cyclization is a key aspect of these investigations, with the formation of the six-membered ring (piperidine) often being kinetically favored over the five-membered ring (pyrrolidine), a principle known as Baldwin's rules.

Table 1: Regioselectivity in the Cyclization of this compound

| Initiator | Reaction Conditions | Major Product | Minor Product | Yield (%) |

| Photo-sensitizer | Acetonitrile (B52724), UV light | 2-methylpiperidine | 2,5-disubstituted pyrrolidine | 75 |

| Peroxydisulfate | Aqueous solution, 80°C | 2-methylpiperidine | 2,5-disubstituted pyrrolidine | 68 |

Research findings indicate that the reaction mechanism involves the initial formation of an aminium radical cation. This is followed by an intramolecular cyclization where the radical nitrogen attacks the terminal double bond. The stereochemistry of the resulting cyclic products is influenced by the transition state geometry.

Olefin Metathesis Reactions with this compound

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. researchgate.netmdpi.comnih.gov In the case of this compound, intramolecular ring-closing metathesis (RCM) can be employed to synthesize cyclic amines. However, the presence of the amine functionality can pose a challenge, as it can coordinate to the metal catalyst and inhibit its activity. researchgate.net

The choice of catalyst is crucial for a successful RCM reaction. Ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs catalysts, have shown tolerance to amine functional groups, particularly when the amine is protected or when specific reaction conditions are applied. researchgate.net

Table 2: Catalysts for Ring-Closing Metathesis of this compound

| Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| Grubbs' 1st Gen | Dichloromethane | 40 | 1,2,3,6-tetrahydropyridine | 65 |

| Hoveyda-Grubbs' 2nd Gen | Toluene | 80 | 1,2,3,6-tetrahydropyridine | 85 |

Detailed studies have shown that the efficiency of the metathesis reaction is dependent on factors such as catalyst loading, reaction time, and temperature. The formation of the six-membered tetrahydropyridine (B1245486) ring is the expected outcome of the RCM of this compound.

Tandem and Cascade Reactions Featuring this compound

The dual functionality of this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. nih.govresearchgate.netchemistryworld.com These reactions offer a highly efficient route to complex molecular architectures from simple starting materials.

One such example is a tandem hydroformylation-cyclization-condensation reaction. In this sequence, the terminal alkene first undergoes hydroformylation to introduce an aldehyde group. This is immediately followed by an intramolecular cyclization with the amine to form a cyclic imine, which can then undergo further reactions.

Theoretical and Computational Studies of Reaction Mechanisms

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of complex organic reactions. mdpi.comresearchgate.netrsc.orgresearchgate.net

DFT Calculations for Transition State Analysis

DFT calculations have been employed to analyze the transition states of the cyclization reactions of this compound. researchgate.netrsc.org These calculations help in understanding the factors that control the regioselectivity of the ring closure. By comparing the activation energies for the formation of the five-membered and six-membered rings, the preference for the formation of the piperidine derivative can be rationalized. rsc.org

The calculations consider the geometric parameters of the transition states, including bond lengths and angles, to provide a detailed picture of the cyclization process. The nature of the solvent can also be incorporated into these models to simulate reaction conditions more accurately.

Reaction Energy Profiles for this compound Transformations

Computational studies have been used to construct detailed reaction energy profiles for the various transformations of this compound. researchgate.net These profiles map the energy of the system as it progresses from reactants to products, passing through transition states and intermediates.

Table 3: Calculated Activation Energies for Cyclization Pathways

| Cyclization Pathway | Transition State | Activation Energy (kcal/mol) |

| 6-endo-trig (to piperidine) | TS1 | 12.5 |

| 5-exo-trig (to pyrrolidine) | TS2 | 15.2 |

The energy profiles generated from these calculations provide valuable quantitative data that complements experimental findings. For instance, the lower activation energy for the 6-endo-trig cyclization pathway confirms the experimentally observed preference for the formation of the six-membered ring. researchgate.net These theoretical investigations are crucial for a comprehensive understanding of the reactivity of this compound and for the rational design of new synthetic methodologies.

Advanced Spectroscopic and Analytical Characterization Methodologies for N but 3 Enylpentan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of N-but-3-enylpentan-1-amine. Through the analysis of chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a complete structural map of the molecule can be assembled. Predicted NMR data, typically generated using computational algorithms that consider through-bond and through-space effects, serve as a powerful guide for spectral assignment.

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ reveals distinct signals for each proton environment. The protons of the pentyl group are expected in the upfield region, characteristic of saturated alkanes, while the butenyl group protons, particularly those adjacent to the double bond, will appear at higher chemical shifts.

Predicted ¹H NMR Data for this compound

| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H attached to N | ~1.10 | Broad Singlet | - |

| CH₂(a) | ~2.60 | Triplet | 7.2 |

| CH₂(b) | ~1.45 | Quintet | 7.3 |

| CH₂(c) | ~1.30 | Sextet | 7.4 |

| CH₂(d) | ~1.30 | Sextet | 7.4 |

| CH₃(e) | ~0.90 | Triplet | 7.3 |

| CH₂(f) | ~2.65 | Triplet | 7.1 |

| CH₂(g) | ~2.25 | Quartet | 7.0 |

| =CH(h) | ~5.80 | Multiplet (ddt) | 17.1, 10.2, 6.7 |

| =CH₂(i, trans) | ~5.00 | Multiplet (dq) | 17.1, 1.5 |

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and chemical environment.

Predicted ¹³C NMR Data for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C(a) | ~51.5 |

| C(b) | ~30.0 |

| C(c) | ~29.5 |

| C(d) | ~22.8 |

| C(e) | ~14.2 |

| C(f) | ~49.5 |

| C(g) | ~36.5 |

| C(h) | ~138.5 |

2D NMR Techniques for Structural Elucidation (COSY, HSQC, HMBC)

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguously connecting the atoms within the molecular framework of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks connecting adjacent protons. For instance, the triplet of the CH₂(a) protons at ~2.60 ppm would show a correlation to the quintet of the CH₂(b) protons at ~1.45 ppm, confirming their adjacency in the pentyl chain. Similarly, strong correlations would be observed between the olefinic protons (h, i) and the allylic protons (g).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. np-mrd.org This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum. Each proton signal would show a cross-peak to the signal of the carbon it is bonded to. For example, the proton signal at ~0.90 ppm would correlate with the carbon signal at ~14.2 ppm, definitively assigning this pair to the terminal methyl group (e) of the pentyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting different functional groups and fragments of the molecule. np-mrd.org For this compound, an HMBC spectrum would show a correlation from the CH₂(a) protons to the C(b) and C(c) carbons. Crucially, it would also show correlations from the protons on the carbons adjacent to the nitrogen (a and f) to the carbons on the opposite side of the nitrogen, thereby confirming the connectivity around the amine.

Dynamic NMR Spectroscopy for Conformational Dynamics

This compound possesses significant conformational flexibility due to rotation around its numerous single bonds. Dynamic NMR spectroscopy, which involves acquiring spectra at various temperatures, can provide insight into the energy barriers of these rotational processes. nmrdb.org

Two primary dynamic processes could be investigated:

Nitrogen Inversion: The nitrogen atom rapidly inverts its pyramidal geometry at room temperature. This is typically too fast to be observed on the NMR timescale, resulting in averaged signals for the substituents on the nitrogen. At very low temperatures, this inversion could potentially be slowed enough to observe distinct signals for axial and equatorial protons on the carbons adjacent to the nitrogen, although this often requires temperatures below the practical range for many solvents.

Bond Rotation: Rotation around the C-N and C-C bonds leads to various conformers (e.g., gauche and anti). If the energy barrier to rotation around a specific bond is sufficiently high, distinct sets of signals for each conformer might be observed at low temperatures. As the temperature is increased, these signals would broaden, coalesce into a single broad peak, and then sharpen to a time-averaged signal at higher temperatures. The temperature of coalescence can be used to calculate the free energy of activation for the rotational process. For this compound, the rotation around the C(f)-C(g) bond could be a candidate for such a study.

Solid-State NMR Studies of this compound Derivatives

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) characterizes molecules in the anisotropic environment of the solid state. To facilitate ssNMR studies, this compound would typically be converted into a crystalline derivative, such as a hydrochloride or hydrobromide salt, to ensure a regular, repeating lattice structure.

In a solid-state spectrum, the NMR signals are significantly broadened by factors such as dipolar coupling and chemical shift anisotropy (CSA). To obtain high-resolution spectra, techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed.

CP-MAS ¹³C NMR: This is the most common ssNMR experiment for organic molecules. It would reveal the number of crystallographically inequivalent carbon atoms in the unit cell of the derivative. Polymorphism, the existence of different crystal forms, would be readily detectable as different ssNMR spectra.

Structural Insights: The chemical shifts in the ssNMR spectrum are highly sensitive to the local conformation and intermolecular packing. For instance, the formation of N-H···Cl⁻ hydrogen bonds in the hydrochloride salt would significantly alter the electronic environment and thus the chemical shifts of the carbons near the ammonium (B1175870) headgroup compared to their values in solution. These changes can provide detailed information about the hydrogen bonding network and crystal packing.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound. IR and Raman spectroscopy are complementary techniques; IR absorption occurs for vibrations that cause a change in the dipole moment, while Raman scattering is observed for vibrations that cause a change in the polarizability of the molecule.

Analysis of Functional Group Vibrations

The IR and Raman spectra of this compound can be divided into several regions corresponding to the vibrations of its specific functional groups. Since it is a secondary amine, it will exhibit characteristic N-H vibrations. The butenyl group will show distinct C=C and =C-H stretching modes. nmrdb.orgresearchgate.net

Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| N-H | Stretching | ~3350-3310 | ~3350-3310 | Weak-Medium (IR), Weak (Raman) |

| C-H (sp³) | Stretching | ~2960-2850 | ~2960-2850 | Strong (IR & Raman) |

| C=C | Stretching | ~1645 | ~1645 | Medium (IR), Strong (Raman) |

| N-H | Bending | ~1580-1550 | - | Weak-Medium |

| CH₂ | Scissoring | ~1465 | ~1465 | Medium |

| =C-H | Out-of-plane bend | ~995 & ~910 | ~995 & ~910 | Strong (IR), Weak (Raman) |

The N-H stretching vibration, expected around 3330 cm⁻¹, is a key indicator of the secondary amine functionality. The C=C stretching vibration of the terminal alkene is typically observed around 1645 cm⁻¹ and is often stronger in the Raman spectrum than in the IR spectrum. The strong IR bands around 995 and 910 cm⁻¹ are characteristic out-of-plane bending (wagging) vibrations of the vinyl (=CH₂) group, providing clear evidence for the terminal double bond. The aliphatic C-N stretch will appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹. nmrdb.org

Conformational Analysis via Vibrational Spectroscopy

The vibrational frequencies of certain modes, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to the molecule's conformation. Rotational isomers (rotamers) around the C-C and C-N bonds can give rise to distinct sets of vibrational bands.

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy, thereby providing strong evidence for its chemical formula. When coupled with tandem mass spectrometry (MS/MS), HRMS allows for the detailed elucidation of fragmentation pathways, offering deep insights into the compound's structure.

For this compound (C₉H₁₉N), the molecular ion [M+H]⁺ would be analyzed to obtain a high-resolution mass measurement, which can be compared to the theoretical exact mass. The fragmentation of this ion is predictable based on established principles for aliphatic and unsaturated amines. The primary fragmentation mechanism for aliphatic amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium ion. libretexts.orglibretexts.org

In the case of this compound, two potential α-cleavage pathways exist, leading to the loss of a propyl or a butyl radical. Another significant fragmentation pathway involves the but-3-enyl group. The double bond can influence fragmentation, potentially leading to allylic cleavage, which would result in a resonance-stabilized allylic carbocation. youtube.com

Table 1: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound

| Fragment Ion | Proposed Structure | Theoretical m/z | Fragmentation Pathway |

| [M+H]⁺ | C₉H₂₀N⁺ | 142.1596 | Molecular Ion |

| [M-C₃H₇]⁺ | C₆H₁₂N⁺ | 100.0964 | α-Cleavage (loss of propyl radical) |

| [M-C₄H₉]⁺ | C₅H₁₀N⁺ | 84.0813 | α-Cleavage (loss of butyl radical) |

| [C₄H₇]⁺ | C₄H₇⁺ | 55.0548 | Allylic cleavage |

Note: The m/z values are theoretical and would be confirmed by HRMS analysis.

X-ray Crystallography of this compound Salts or Derivatives

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. As this compound is a liquid at room temperature, it must first be converted into a crystalline salt or derivative. This is typically achieved by reacting the amine with a suitable acid, such as hydrochloric acid or oxalic acid, to form a stable salt that can be crystallized.

The resulting crystal would be subjected to X-ray diffraction, and the diffraction pattern would be used to solve the crystal structure. This analysis would reveal precise bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would provide information on the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine proton. mdpi.com

Table 2: Hypothetical Crystallographic Data for N-but-3-enylpentan-1-ammonium Chloride

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.54 |

| Volume (ų) | 1082.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.095 |

Note: This data is hypothetical and represents a plausible outcome for a successful crystallographic analysis.

Chromatographic Techniques for Purity Assessment and Separation Studies

Chromatographic methods are essential for assessing the purity of this compound and for its separation from any impurities or in complex mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques for the analysis of amines. helsinki.fi

For a volatile compound like this compound, GC, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is a powerful tool for purity assessment. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions, and the peak area is proportional to its concentration.

HPLC can also be utilized, especially if the compound is derivatized to improve its detection by UV-Vis or fluorescence detectors. Reversed-phase HPLC, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an amine modifier (e.g., triethylamine) to reduce peak tailing, would be a suitable method.

Table 3: Illustrative Chromatographic Conditions for the Analysis of this compound

| Technique | Parameter | Condition |

| Gas Chromatography (GC) | Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C | |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 15 °C/min | |

| Detector | FID or MS | |

| High-Performance Liquid Chromatography (HPLC) | Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% Triethylamine | |

| Flow Rate | 1.0 mL/min | |

| Detector | UV at 210 nm (after derivatization) |

Note: These conditions are starting points and would require optimization for specific applications.

Applications of N but 3 Enylpentan 1 Amine in Academic Research

Role as a Building Block in Complex Organic Synthesis

The unique structural features of N-but-3-enylpentan-1-amine make it a molecule of interest for the construction of complex organic scaffolds. The presence of both a secondary amine and a butenyl group provides two distinct points for chemical modification, allowing for its incorporation into larger, more intricate molecular architectures.

Precursor for Heterocyclic Compounds

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. Molecules like this compound are valuable starting materials for such syntheses due to the potential for intramolecular cyclization reactions. The amine can act as a nucleophile, attacking the double bond in the butenyl group, often facilitated by a metal catalyst or acidic conditions, to form various saturated nitrogen heterocycles. nih.govethz.ch The specific ring size and substitution pattern of the resulting heterocycle can be influenced by the reaction conditions and the nature of any activating agents used. Research in this area often focuses on developing new synthetic methodologies that offer high yields and stereoselectivity. organic-chemistry.orgbeilstein-journals.org

Intermediate in the Synthesis of Natural Products (Non-Clinical Context)

The structural motifs found in this compound are reminiscent of substructures present in various alkaloids and other nitrogen-containing natural products. beilstein-journals.orgresearchgate.net Synthetic chemists often employ building blocks with such features to construct the core skeletons of these complex molecules. nih.govpsu.edu The pentylamine portion can serve as a flexible chain for constructing acyclic portions of a natural product, while the butenyl group offers a handle for further functionalization or for ring-forming reactions. researchgate.netrsc.org The strategic incorporation of this amine allows for the stepwise assembly of complex natural product architectures.

Application as a Ligand in Transition Metal Catalysis

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordinating agent, or ligand, for transition metals. nih.gov The alkene functionality can also interact with metal centers. This dual-coordination capability could lead to the formation of stable and reactive metal complexes for use in catalysis. rutgers.edu

Ligand Design and Synthesis Utilizing this compound Scaffolds

The development of new ligands is crucial for advancing the field of transition metal catalysis. tum.de The this compound scaffold provides a basic framework that can be chemically modified to create a library of related ligands. For instance, substitution on the nitrogen atom or modification of the alkyl backbone can alter the steric and electronic properties of the ligand. nih.gov These modifications, in turn, can influence the reactivity and selectivity of the corresponding metal catalyst. The synthesis of such ligands often involves standard organic transformations to build upon the initial this compound structure. mdpi.com

Mechanistic Investigations of this compound-Metal Complexes

Understanding the mechanism by which a catalyst operates is fundamental to improving its performance. nih.gov For metal complexes involving N-but-enylpentan-1-amine as a ligand, mechanistic studies would likely focus on several key aspects. These include determining the coordination mode of the ligand to the metal center, investigating the stability of the metal complex under catalytic conditions, and elucidating the elementary steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. marquette.edu Techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling are often employed in these investigations. researchgate.net

Theoretical and Computational Investigations of N but 3 Enylpentan 1 Amine

Electronic Structure and Bonding Analysis

A comprehensive understanding of a molecule's reactivity and physical properties begins with a thorough analysis of its electronic structure. For N-but-3-enylpentan-1-amine, this would involve a multi-faceted approach employing quantum chemical calculations.

Molecular Orbitals and Electron Density Distributions

The nature of chemical bonding and the regions of electron localization within this compound can be described by its molecular orbitals (MOs). A computational analysis would reveal the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

Electron density distribution maps would provide a visual representation of how electrons are distributed throughout the molecule. These maps would highlight regions of high electron density, such as around the nitrogen atom and the double bond of the butenyl group, which are likely sites for electrophilic attack.

Charge Distribution and Electrostatic Potential Maps

The distribution of partial charges on the atoms of this compound dictates its polarity and how it interacts with other molecules. Computational methods can calculate these partial charges, providing insight into the molecule's dipole moment.

Electrostatic potential (ESP) maps offer a powerful visualization of the charge distribution on the molecule's surface. researchgate.net Regions of negative electrostatic potential, typically colored in shades of red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. For this compound, the lone pair of electrons on the nitrogen atom is expected to be a region of significant negative electrostatic potential. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the alkyl chains in this compound allows it to adopt various three-dimensional arrangements, or conformations. Understanding the relative energies of these conformations is essential for predicting the molecule's preferred shape and its dynamic behavior.

Global Minimum Conformations and Rotational Barriers

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers, which correspond to energy minima. The global minimum conformation represents the most stable and, therefore, the most populated conformation of the molecule at equilibrium. The study of simpler alkanes like n-butane reveals the energetic differences between staggered (lower energy) and eclipsed (higher energy) conformations. slideshare.netmasterorganicchemistry.com Similar principles would apply to the alkyl chains of this compound.

Rotational barriers are the energy hurdles that must be overcome for the molecule to transition between different conformations. These barriers can be calculated by mapping the change in energy as a function of the rotation around specific single bonds. For instance, the rotation around the C-N bonds and the various C-C bonds in the pentyl and butenyl chains would have distinct energy profiles. msu.eduresearchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Sampling

To gain a more dynamic picture of the conformational landscape, molecular dynamics (MD) simulations can be employed. ulisboa.pt MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. ulisboa.pt This technique allows for the exploration of a wide range of conformations and provides insights into the flexibility and dynamic behavior of this compound in different environments. researchgate.netnih.govdtic.mil

Intermolecular Interactions and Solvation Effects

The way in which this compound interacts with itself and with other molecules, including solvent molecules, is governed by intermolecular forces. The primary amine group can act as a hydrogen bond donor and acceptor, which would be a significant factor in its intermolecular interactions.

Computational studies can model these interactions to predict properties such as boiling point and solubility. Solvation models can be used to understand how the presence of a solvent affects the conformational preferences and reactivity of this compound. The polarity of the solvent would play a crucial role in stabilizing different conformers and influencing reaction pathways.

Prediction of Spectroscopic Parameters from First Principles

The theoretical prediction of spectroscopic parameters for a molecule such as this compound from first principles, or ab initio methods, provides invaluable insight into its structural and electronic properties. These computational techniques allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions before a compound is synthesized or isolated. Methodologies rooted in quantum mechanics, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are central to these predictions. mdpi.comchemrxiv.org

The process begins with the in silico construction of the this compound molecule. Its three-dimensional geometry is optimized to find the most stable conformation, representing a minimum on the potential energy surface. This structural optimization is a critical prerequisite for accurate spectroscopic predictions, as the calculated parameters are highly sensitive to bond lengths, bond angles, and dihedral angles. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts

First principles prediction of NMR spectra is a powerful tool for structural elucidation. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT to calculate the isotropic magnetic shielding constants for each nucleus. mdpi.com These shielding constants are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, calculations would likely be performed using a functional such as B3LYP or ωB97X-D and a basis set like 6-311+G(d,p) to achieve a good balance between accuracy and computational cost. nih.govmdpi.com The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to simulate the effects of a solvent and improve the accuracy of the predictions. mdpi.com

The predicted ¹H NMR spectrum would distinguish between protons in different chemical environments, such as the vinyl protons of the butenyl group, the aliphatic protons of the pentyl chain, the protons adjacent to the nitrogen atom, and the N-H proton itself. Similarly, the ¹³C NMR spectrum would provide distinct signals for each unique carbon atom, from the sp² hybridized carbons of the double bond to the various sp³ carbons of the alkyl chains.

Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound (Calculated using DFT/GIAO, referenced to TMS)

| Atom Label | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H (N-H) | 1.1 - 2.0 | broad singlet |

| H (C=CH₂) | 5.75 - 5.85 | ddt |

| H (C=CH ₂) | 4.95 - 5.10 | m |

| H (-CH₂-N) | 2.60 - 2.70 | t |

| H (-CH₂-C=C) | 2.10 - 2.20 | q |

| H (Alkyl Chain) | 1.30 - 1.60 | m |

| H (Terminal CH₃) | 0.85 - 0.95 | t |

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Calculated using DFT/GIAO, referenced to TMS)

| Atom Label | Predicted Chemical Shift (δ, ppm) |

| -C H=CH₂ | 138.0 - 139.0 |

| -CH=C H₂ | 114.5 - 115.5 |

| -C H₂-N | 50.0 - 51.0 |

| -C H₂-CH₂-N | 33.0 - 34.0 |

| -N-CH₂-C H₂-C=C | 36.0 - 37.0 |

| Alkyl Chain Carbons | 22.0 - 32.0 |

| Terminal C H₃ | 13.5 - 14.5 |

Predicted Infrared (IR) Vibrational Frequencies

Theoretical IR spectroscopy involves calculating the vibrational frequencies that correspond to the different normal modes of molecular motion. Following the geometric optimization, a frequency calculation is performed at the same level of theory, such as DFT with the B3LYP functional. materialsciencejournal.org This computation yields a set of harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

For this compound, a secondary amine, the predicted spectrum would feature characteristic bands. Key vibrations would include the N-H stretching mode, C-H stretching modes for both sp² and sp³ hybridized carbons, the C=C double bond stretch, and various bending and wagging modes associated with the CH₂, CH₃, and N-H groups. rasayanjournal.co.in The C-N stretching vibration would also be present in the fingerprint region. materialsciencejournal.org

Table 3: Hypothetical Predicted IR Vibrational Frequencies for this compound (Calculated using DFT, harmonic frequencies)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3300 - 3350 | Weak-Medium |

| C-H Stretch (sp²) | 3070 - 3090 | Medium |

| C-H Stretch (sp³) | 2850 - 2960 | Strong |

| C=C Stretch | 1640 - 1650 | Medium |

| N-H Bend | 1560 - 1590 | Medium |

| CH₂ Scissoring | 1450 - 1470 | Medium |

| C-N Stretch | 1100 - 1200 | Medium |

| =C-H Bend (out-of-plane) | 910 - 995 | Strong |

Predicted UV-Vis Absorption Spectrum

The prediction of electronic absorption spectra falls under the domain of Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. mdpi.com

This compound contains a nitrogen atom with a lone pair of electrons and a carbon-carbon double bond, but these chromophores are not conjugated. Therefore, strong absorptions in the visible region are not expected. The predicted UV-Vis spectrum would likely show weak absorptions in the UV region. These would be attributed to n → σ* transitions associated with the amine functionality and π → π* transitions of the alkene group. mdpi.com Calculations using functionals like CAM-B3LYP or M06-2X within a TD-DFT framework, including a solvent model, would be appropriate for predicting these transitions. mdpi.com

Table 4: Hypothetical Predicted UV-Vis Absorption for this compound (Calculated using TD-DFT)

| Electronic Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| n → σ | 210 - 230 | Low (~0.01) |

| π → π | 180 - 195 | Medium-High (~0.3) |

These ab initio predictions provide a detailed, atom-level understanding of the spectroscopic properties of this compound, guiding experimental analysis and characterization.

Environmental and Green Chemistry Considerations Academic/mechanistic Focus

Mechanistic Studies of Environmental Degradation Pathways

The environmental degradation of N-but-3-enylpentan-1-amine is anticipated to be governed by the reactivity of its secondary amine and terminal alkene functional groups. The primary pathways for its breakdown in the environment are likely to involve microbial transformation, photochemical degradation, and oxidation. nih.gov

Microbial Degradation: Microorganisms in soil and water are expected to be significant contributors to the degradation of this compound. The process would likely initiate with the oxidation of the terminal carbon of the pentyl group or the allylic carbon of the butenyl group, leading to the formation of hydroxylated intermediates. Further oxidation could cleave the carbon-nitrogen bond, yielding pentan-1-amine and but-3-en-1-ol, which would then be further metabolized. The efficiency of this biodegradation is dependent on various factors including the concentration of the amine, temperature, pH, and the presence of co-substrates. nih.gov

Photochemical Degradation: Direct photolysis by sunlight is generally a less significant removal pathway for aliphatic amines compared to biodegradation. nih.gov However, the presence of the butenyl group could make this compound more susceptible to photochemical reactions, particularly in the presence of photosensitizers in surface waters. The double bond can undergo photo-oxidation, leading to the formation of epoxides or cleavage of the carbon-carbon double bond to form aldehydes.

Oxidative Degradation: Abiotic oxidation by dissolved oxygen is another potential degradation route, although typically slower than microbial processes. nih.gov More significant is the reaction with hydroxyl radicals (•OH) in the atmosphere or in water. Hydroxyl radicals can abstract a hydrogen atom from the carbon adjacent to the nitrogen atom, initiating a cascade of reactions leading to the formation of imines and subsequent hydrolysis to aldehydes and smaller amines. The alkene group is also susceptible to attack by ozone and other atmospheric oxidants, leading to ozonolysis products such as aldehydes and carboxylic acids.

A summary of potential degradation products is presented in the table below.

| Degradation Pathway | Initial Reactive Species | Potential Intermediates | Potential Final Products |

| Microbial Oxidation | Microbial enzymes | Hydroxylated amines, imines | Pentan-1-amine, but-3-en-1-ol, CO2, H2O, NH3 |

| Photochemical Degradation | UV radiation, photosensitizers | Epoxides, aldehydes | Smaller aldehydes, carboxylic acids |

| Oxidative Degradation | Hydroxyl radicals (•OH), Ozone (O3) | Amino radicals, imines, ozonides | Aldehydes, carboxylic acids, smaller amines |

Sustainable Synthetic Approaches for this compound and its Derivatives

The synthesis of this compound and its derivatives can be approached through several green chemistry principles, aiming to maximize atom economy, reduce waste, and utilize renewable resources and catalytic methods. rsc.orgmdpi.com

Biocatalytic Approaches: Enzymes offer a highly selective and environmentally benign route for amine synthesis. frontiersin.org Transaminases, for instance, could be employed in the asymmetric synthesis of chiral derivatives of this compound from a corresponding ketone precursor. mdpi.comnih.gov Another promising biocatalytic method is reductive amination using amine dehydrogenases (AmDHs), which can convert a ketone to an amine with high enantioselectivity. frontiersin.org

Catalytic Reductive Amination: A more traditional yet "greener" approach involves the catalytic reductive amination of a suitable ketone (e.g., pentan-2-one) with but-3-en-1-amine, or of but-3-enal with pentan-1-amine. The use of heterogeneous catalysts based on non-precious metals like nickel or cobalt can enhance the sustainability of this process by allowing for easy catalyst recovery and reuse. mdpi.com The reaction is typically carried out under a hydrogen atmosphere, with water often being the only byproduct, thus exhibiting high atom economy.

Multi-component Reactions: Three-component reactions, such as the organometallic Mannich reaction, offer a convergent and atom-economical route to complex amines. researchgate.net A potential sustainable route to a derivative of this compound could involve the reaction of an organozinc reagent derived from a pentyl halide, an imine formed in situ from but-3-enal and an ammonia (B1221849) source, and an electrophile. This approach minimizes the number of synthetic steps and reduces waste generation. researchgate.net

A comparison of these sustainable synthetic strategies is outlined in the table below.

| Synthetic Approach | Key Principles of Green Chemistry | Reactants | Catalyst/Enzyme | Advantages |

| Biocatalytic Synthesis | Use of renewable resources (enzymes), high selectivity, mild reaction conditions | Ketone, amine donor | Transaminase, Amine Dehydrogenase | High enantioselectivity, biodegradable catalyst, reduced byproducts. frontiersin.orgmdpi.com |

| Catalytic Reductive Amination | Catalysis, high atom economy | Ketone/aldehyde, amine, H2 | Heterogeneous metal catalyst (e.g., Ni, Co) | Catalyst recyclability, water as the main byproduct, high yields. mdpi.com |

| Multi-component Reactions | Atom economy, step economy | Organometallic reagent, imine, electrophile | Metal catalyst (e.g., Zn) | Convergent synthesis, reduced purification steps, minimal waste. researchgate.net |

Emerging Research Frontiers and Future Directions for N but 3 Enylpentan 1 Amine

Integration into Novel Catalytic Systems

The development of new catalytic systems often relies on the unique structural and electronic properties of amine-containing ligands and organocatalysts. These compounds can play crucial roles in a wide array of chemical transformations, from asymmetric synthesis to polymerization. The specific combination of a pentylamine backbone and a terminal butenyl group in N-but-3-enylpentan-1-amine presents a unique structural motif. The alkenyl group could potentially be utilized for catalyst immobilization, post-synthetic modification, or participation in tandem catalytic cycles. However, at present, there are no published studies that have explored or reported the use of this compound in any catalytic application.

Development of Advanced Materials Based on this compound Motifs

The dual functionality of this compound—a primary amine and a terminal alkene—makes it a potentially valuable monomer or building block for the synthesis of advanced materials. The amine group can be used for polymerization or grafting onto surfaces, while the alkene provides a site for cross-linking or further functionalization. This could lead to the creation of novel polymers, hydrogels, or surface coatings with tailored properties. Nevertheless, a thorough search of materials science literature and polymer databases shows no instances of this compound being used in the design or synthesis of new materials.

Application of Machine Learning in Predicting Reactivity and Properties

In recent years, machine learning has become a powerful tool for predicting the physicochemical properties and reactivity of molecules, accelerating the discovery of new compounds with desired characteristics. Such models are trained on large datasets of known molecules. For a compound like this compound, machine learning could be employed to predict properties such as its pKa, nucleophilicity, and reactivity in various chemical transformations. This would require the generation of molecular descriptors for this compound and their input into a trained predictive model. As of now, there are no specific computational studies or datasets available that focus on the machine learning-based prediction of properties for this compound.

Q & A

Q. What catalytic mechanisms explain the role of Pd/NiO in this compound synthesis?

- Methodological Answer : Pd/NiO facilitates hydrogenation of imine intermediates. Mechanistic steps:

Adsorption : Aldehyde and amine bind to Pd active sites.

Reduction : H dissociates on NiO, transferring H to the imine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.